8-Chloromethylfluoranthene Is the Most Potent Mutagen Among All Chloromethylfluoranthene Isomers in the Ames Assay
In a systematic head‑to‑head comparison of all five possible chloromethylfluoranthene isomers using the Ames Salmonella typhimurium pre‑incubation assay (strains TA98 and TA100, without exogenous metabolic activation), 8‑chloromethylfluoranthene was identified as the single most mutagenic compound across the entire chloromethyl series [1]. The measured mutagenic potency of 6000 revertants/nmol in strain TA98 far exceeded that of any other chloromethyl isomer tested, establishing the 8‑substituted derivative as the maximum‑potency reference point within the class [1].
| Evidence Dimension | Mutagenic potency (Ames assay, strain TA98, –S9) |
|---|---|
| Target Compound Data | 6000 revertants/nmol |
| Comparator Or Baseline | Other chloromethylfluoranthene isomers: range 25 to 6000 rev/nmol (2‑Cl, 3‑Cl, 7‑Cl, 1‑Cl all substantially lower than 8‑Cl) |
| Quantified Difference | ≥ 240‑fold higher than the least potent isomer; maximum within the chloromethyl class |
| Conditions | S. typhimurium TA98 and TA100, plate‑incorporation Ames assay without rat‑liver S9 metabolic activation |
Why This Matters
For genetic toxicology studies, carcinogenicity research, and DNA‑adduct formation investigations, the 8‑isomer provides the highest sensitivity and the most pronounced positive control signal, reducing the risk of false‑negative experimental outcomes when probing DNA‑reactive mechanisms [1].
- [1] Ball, J. C.; Young, W. C. Ames assay mutagenicity and electronic structure calculations of bromomethylfluoranthenes, chloromethylfluoranthenes, and hydroxymethylfluoranthenes. Chemico-Biological Interactions 1991, 77 (3), 291–302. View Source
